molecular formula C20H20BrNO2 B13180839 (R)-YS-49HBrsalt

(R)-YS-49HBrsalt

Cat. No.: B13180839
M. Wt: 386.3 g/mol
InChI Key: JXFRKNGQHAAJKY-GMUIIQOCSA-N
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Description

®-YS-49HBrsalt is a chiral compound with significant potential in various scientific fields. This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner. The compound’s structure includes a bromide salt, which plays a crucial role in its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-YS-49HBrsalt typically involves several steps, starting with the preparation of the chiral precursor. The chiral precursor is then subjected to a series of reactions, including halogenation and salt formation, to yield the final product. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-YS-49HBrsalt is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

®-YS-49HBrsalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion in ®-YS-49HBrsalt can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

®-YS-49HBrsalt has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent due to its specific biological activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-YS-49HBrsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-YS-49HBrsalt
  • ®-YS-49Clsalt
  • ®-YS-49NO3salt

Uniqueness

®-YS-49HBrsalt is unique due to its specific stereochemistry and the presence of the bromide ion, which influences its reactivity and biological activity. Compared to its analogs, ®-YS-49HBrsalt may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20BrNO2

Molecular Weight

386.3 g/mol

IUPAC Name

(1R)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m1./s1

InChI Key

JXFRKNGQHAAJKY-GMUIIQOCSA-N

Isomeric SMILES

C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br

Origin of Product

United States

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